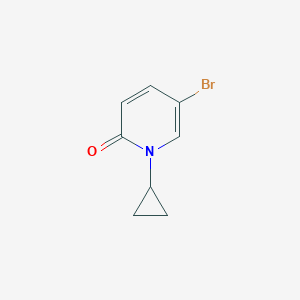![molecular formula C6H3BrN2S B7964459 2-Bromothiazolo[4,5-b]pyridine](/img/structure/B7964459.png)
2-Bromothiazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromothiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis. The fusion of the thiazole and pyridine rings imparts unique chemical properties, making it a valuable target for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring onto a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . Another approach includes the microwave-assisted synthesis where a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of microwave-assisted synthesis and environmentally friendly multicomponent one-pot methods are promising for industrial applications due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2-Bromothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its antitumor activities and potential as a histamine H3 receptor antagonist.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromothiazolo[4,5-b]pyridine involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmitter release in the central nervous system . Its antitumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparación Con Compuestos Similares
2-Bromothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives and similar heterocyclic compounds:
Thiazolo[5,4-b]pyridine: Similar in structure but with different ring fusion, leading to distinct chemical properties and biological activities.
Thiazolo[4,5-c]pyridine: Another isomer with varied pharmacological effects.
Thiazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the presence of the bromine atom, which can be further functionalized for diverse applications.
Propiedades
IUPAC Name |
2-bromo-[1,3]thiazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCOOVYWVFSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B7964419.png)



![2-Bromo-8-fluoro-imidazo[1,2-a]pyridine](/img/structure/B7964453.png)



